molecular formula C16H15BrCl2N4O2 B2886788 (2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide CAS No. 725276-45-9

(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide

Cat. No.: B2886788
CAS No.: 725276-45-9
M. Wt: 446.13
InChI Key: YXMHDUYHUFIEDS-QPJQQBGISA-N
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Description

(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide is a useful research compound. Its molecular formula is C16H15BrCl2N4O2 and its molecular weight is 446.13. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as 2,4-dichlorobenzyl alcohol , have been found to exhibit antiseptic properties, suggesting that they may target a broad spectrum of bacteria and viruses.

Mode of Action

It is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins . This could potentially disrupt the normal function of the target organisms, leading to their inactivation.

Biochemical Pathways

Similar compounds have been shown to interfere with the synthesis of ergosterol, a key component of certain microbial cell membranes . This interference could potentially disrupt the integrity of the cell membrane, leading to increased cellular permeability and leakage of cellular contents.

Pharmacokinetics

Similar compounds such as 2,4-dichlorobenzyl alcohol are commonly used in throat lozenges , suggesting that they may be well-absorbed through the oral mucosa. The impact of these properties on the compound’s bioavailability would need to be determined through further pharmacokinetic studies.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its antiseptic properties. By disrupting protein structures and interfering with cell membrane integrity, the compound could potentially inactivate a broad spectrum of bacteria and viruses, reducing their ability to cause infection .

Properties

IUPAC Name

2-[(E)-[3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrCl2N4O2/c1-24-14-5-9(7-22-23-16(20)21)4-12(17)15(14)25-8-10-2-3-11(18)6-13(10)19/h2-7H,8H2,1H3,(H4,20,21,23)/b22-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMHDUYHUFIEDS-QPJQQBGISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NN=C(N)N)Br)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/N=C(N)N)Br)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrCl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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